
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants and fungi . This compound is characterized by its tetramethoxy and diacetate functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: Introduction of methoxy groups at specific positions on the xanthone core.
Oxidation: Conversion of hydroxyl groups to carbonyl groups to form the oxo-xanthene structure.
Acetylation: Addition of acetate groups to the dihydroxy positions to form the final diacetate compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: Methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate involves its interaction with various molecular targets and pathways. The compound’s methoxy and acetate groups play a crucial role in its biological activity by modulating its interaction with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate can be compared with other xanthone derivatives, such as:
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Known for its antioxidant properties.
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: Studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other xanthone derivatives.
Eigenschaften
CAS-Nummer |
89783-72-2 |
|---|---|
Molekularformel |
C21H20O10 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
(8-acetyloxy-3,5,6,7-tetramethoxy-9-oxoxanthen-1-yl) acetate |
InChI |
InChI=1S/C21H20O10/c1-9(22)29-12-7-11(25-3)8-13-14(12)16(24)15-17(30-10(2)23)19(26-4)21(28-6)20(27-5)18(15)31-13/h7-8H,1-6H3 |
InChI-Schlüssel |
PNJPUNOZSJYTIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C(=C3OC(=O)C)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








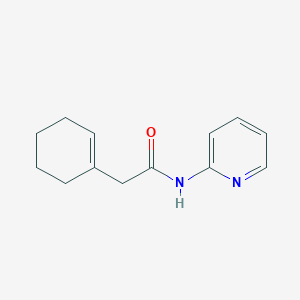
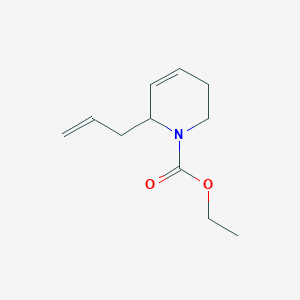
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
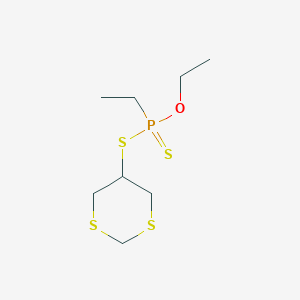
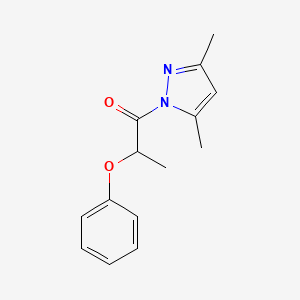

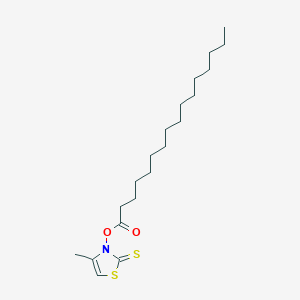
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
